molecular formula C7H12N4 B2946080 N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine CAS No. 1341890-48-9

N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine

Cat. No.: B2946080
CAS No.: 1341890-48-9
M. Wt: 152.201
InChI Key: COBJBBVQXYDCJU-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Mechanism of Action

Target of Action

Compounds with a similar structure, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, are known to act as ligands that stabilize cu (i) ions . This stabilization enhances the catalytic effect in the azide-acetylene cycloaddition .

Mode of Action

The compound interacts with its targets by stabilizing them, thus enhancing their catalytic effect in the azide-acetylene cycloaddition . This interaction results in changes in the reaction environment, allowing for more efficient reactions .

Biochemical Pathways

Similar compounds have been shown to affect the azide-acetylene cycloaddition reaction . This reaction is a key step in the synthesis of various organic compounds, suggesting that the compound could have broad effects on biochemical pathways.

Pharmacokinetics

Similar compounds are known to be soluble in dmso and dmf , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition , suggesting that the compound could have a similar effect.

Action Environment

The action, efficacy, and stability of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine can be influenced by various environmental factors. For example, similar compounds have been shown to stabilize Cu (I) ions in the reaction environment without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound could also be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound would likely follow the same CuAAC methodology, scaled up to accommodate larger quantities. The reaction conditions would be optimized for temperature, pressure, and catalyst loading to ensure maximum yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine is unique due to the combination of the triazole and cyclopropane moieties, which confer distinct chemical and biological properties. The triazole ring provides stability and versatility, while the cyclopropane ring introduces strain energy that can enhance reactivity in certain contexts .

Properties

IUPAC Name

N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-5-7(9-10-11)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBJBBVQXYDCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341890-48-9
Record name N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
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